1,1,2-Trifluoro-4-diethoxy-butene-1

Description

Significance of Fluorinated Alkenes in Contemporary Chemical Research

Fluorinated alkenes are a class of organic compounds that have garnered considerable attention in modern chemical research, primarily due to the unique properties conferred by the presence of fluorine atoms. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. molecularcloud.orgwikipedia.org

One of the most significant impacts of fluorination is the modulation of a molecule's electronic properties. Fluorine is the most electronegative element, and its presence can create strong polarization within a molecule, influencing its reactivity and intermolecular interactions. For instance, the carbon-fluorine bond is exceptionally strong, contributing to the thermal and metabolic stability of fluorinated compounds. wikipedia.org This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to longer half-lives and enhanced efficacy. researchgate.net

In medicinal chemistry, the substitution of hydrogen with fluorine can lead to improved binding affinity of a drug to its target receptor. molecularcloud.org The compact size of the fluorine atom allows it to mimic hydrogen in certain steric contexts, while its electronic effects can lead to more favorable interactions. Furthermore, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its absorption and distribution within biological systems. researchgate.net It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this element in drug discovery. chinesechemsoc.org

Fluorinated alkenes, in particular, serve as versatile building blocks in organic synthesis. researchgate.netalfa-chemistry.com The carbon-carbon double bond provides a reactive handle for a wide array of chemical transformations, while the fluorine substituents can direct the stereochemical outcome of reactions and impart unique properties to the resulting products.

Structural Context and Nomenclature of 1,1,2-Trifluoro-4-diethoxy-butene-1 within Butene Derivatives

This compound is a derivative of butene, which is a four-carbon alkene with the general formula C₄H₈. wikipedia.org The nomenclature of alkenes follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The "butene" portion of the name indicates a four-carbon chain containing a double bond. The "-1" in "butene-1" specifies that the double bond is located between the first and second carbon atoms. wikipedia.org

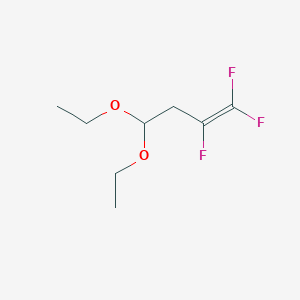

The prefixes "1,1,2-Trifluoro-" indicate the presence and location of three fluorine atoms. Two fluorine atoms are attached to the first carbon (C1) and one is attached to the second carbon (C2) of the butene chain. The prefix "4-diethoxy-" signifies that two ethoxy groups (-OCH₂CH₃) are attached to the fourth carbon (C4).

Therefore, the systematic IUPAC name for this compound is 4,4-diethoxy-1,1,2-trifluorobut-1-ene . smolecule.com The structure of this molecule is characterized by a trifluorovinyl group at one end and a diethoxy acetal (B89532) group at the other, connected by a methylene (B1212753) bridge. This unique combination of functional groups suggests a rich and varied reactivity profile.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 4,4-diethoxy-1,1,2-trifluorobut-1-ene smolecule.com |

| CAS Number | 1858251-18-9 smolecule.com |

| Molecular Formula | C₈H₁₃F₃O₂ smolecule.com |

| Molecular Weight | 198.18 g/mol smolecule.com |

| SMILES | CCOC(CC(=C(F)F)F)OCC smolecule.com |

The presence of the three fluorine atoms on the double bond significantly influences its electronic nature, making it electron-deficient. This has profound implications for its reactivity, particularly in reactions such as nucleophilic additions and cycloadditions. The diethoxy group at the C4 position is an acetal, which is generally stable under neutral and basic conditions but can be hydrolyzed to an aldehyde under acidic conditions.

Research Challenges and Opportunities in the Synthesis and Application of Complex Fluorinated Organic Scaffolds

The synthesis of complex fluorinated organic molecules like this compound presents both significant challenges and exciting opportunities for organic chemists. A primary challenge lies in the selective introduction of fluorine atoms into a molecule. acs.orgacs.org Many traditional fluorinating reagents are highly reactive and can be difficult to handle safely. wikipedia.org Furthermore, controlling the regioselectivity and stereoselectivity of fluorination reactions can be a formidable task. nih.gov

The development of new, milder, and more selective fluorination methods is a major area of ongoing research. chinesechemsoc.org The use of fluorinated building blocks, which are smaller, readily available molecules containing one or more fluorine atoms, has emerged as a powerful strategy to circumvent some of the difficulties associated with direct fluorination. researchgate.netnih.gov These building blocks can be incorporated into larger molecules using standard organic reactions, providing a more controlled and predictable approach to the synthesis of complex fluorinated targets.

Despite the synthetic hurdles, the opportunities presented by complex fluorinated organic scaffolds are vast. The unique properties imparted by fluorine can lead to the discovery of new materials with enhanced thermal and chemical stability. alfa-chemistry.com In the pharmaceutical industry, the ability to synthesize novel fluorinated molecules opens up new avenues for drug design and the development of more effective therapeutic agents with improved pharmacokinetic profiles. molecularcloud.orgtandfonline.com

The compound this compound itself represents a valuable and versatile building block. smolecule.com Its trifluorovinyl group can participate in a variety of transformations, while the diethoxy acetal can be unmasked to reveal a reactive aldehyde functionality. This dual functionality makes it an attractive starting material for the synthesis of a wide range of more complex fluorinated molecules with potential applications in materials science and medicinal chemistry. Further research into the reactivity and applications of this and other complex fluorinated scaffolds is crucial for advancing the field of organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxy-1,1,2-trifluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6(9)8(10)11/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPORQYCKLVMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=C(F)F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,1,2 Trifluoro 4 Diethoxy Butene 1

Nucleophilic Reactivity and Substitution Pathways

The electron-withdrawing nature of the three fluorine atoms on the double bond significantly influences the reactivity of the molecule, making the ethoxy groups susceptible to nucleophilic attack.

Displacement of Ethoxy Groups by Nucleophiles

The ethoxy groups in 1,1,2-Trifluoro-4-diethoxy-butene-1 can be displaced by a variety of nucleophiles. smolecule.com This substitution is a key reaction, allowing for the introduction of diverse functional groups into the molecule. The general mechanism involves the attack of a nucleophile on the carbon atom attached to an ethoxy group, leading to the departure of the ethoxide leaving group. The specific conditions for these reactions, such as the choice of solvent and temperature, can be tailored to optimize the yield of the desired substitution product.

Complex Formation with Alkali Metal Salts (e.g., Diethyl Malonate)

Research has demonstrated that this compound can form complexes with alkali metal salts, a notable example being with the sodium salt of diethyl malonate. smolecule.com This interaction highlights the compound's ability to engage in complexation reactions, which can be a preliminary step in certain substitution or condensation pathways. The formation of these complexes is driven by the interaction of the alkali metal cation with the oxygen atoms of the ethoxy groups and potentially the fluorine atoms, which can stabilize the transition state for subsequent reactions.

Oxidative and Reductive Transformations

The presence of both a double bond and ether linkages provides sites for both oxidation and reduction reactions, further expanding the synthetic utility of this compound.

Oxidation Reactions Leading to Sulfoxides and Sulfones

Oxidation of this compound can lead to the formation of sulfoxides and sulfones. smolecule.com These transformations typically involve the use of oxidizing agents that can selectively oxidize sulfur-containing nucleophiles that have been previously introduced into the molecule through substitution reactions. The resulting sulfoxides and sulfones are valuable intermediates in their own right, with applications in various areas of organic synthesis.

Reduction Pathways to Alcohols and Other Derivatives

The reduction of this compound can be achieved to yield the corresponding alcohols and other reduced derivatives. smolecule.com This transformation can be accomplished using various reducing agents, which can selectively target the double bond or other functional groups depending on the reaction conditions. The resulting fluorinated alcohols are of interest due to their unique properties and potential applications.

Cyclization and Condensation Chemistry

The multifunctional nature of this compound makes it a versatile substrate for cyclization and condensation reactions. While specific examples for this exact compound are not extensively detailed in the available literature, the reactivity of the closely related compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), provides insights into potential pathways. For instance, this related ketone readily undergoes cycloaddition reactions with dienophiles and can participate in condensation reactions with various nucleophiles to form heterocyclic structures. researchgate.netresearchgate.net These reactions often proceed through initial nucleophilic attack followed by an intramolecular cyclization step. It is plausible that this compound could undergo similar transformations to yield a variety of cyclic and heterocyclic compounds.

Cyclization with Heterocyclic Amines to Form Pyrimido[1,2-a]benzimidazoles

The synthesis of pyrimido[1,2-a]benzimidazoles can be achieved through the condensation reaction of 2-aminobenzimidazole (B67599) with various unsaturated carbonyl compounds. nih.gov While direct studies involving this compound are not extensively documented in the provided results, the general reactivity patterns of similar fluorinated compounds suggest its potential as a synthon in forming such fused heterocyclic systems. For instance, a method for the regioselective synthesis of fluorinated pyrimido[1,2-a]-benzimidazole has been developed through the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole. nih.gov This suggests that the electrophilic nature of the double bond in this compound, enhanced by the trifluoromethyl group, could facilitate its reaction with the nucleophilic nitrogen atoms of 2-aminobenzimidazole, leading to cyclization and the formation of the pyrimido[1,2-a]benzimidazole (B3050247) scaffold. The reaction would likely proceed through an initial Michael addition followed by an intramolecular cyclization and elimination of ethanol (B145695).

Table 1: Examples of Reagents Used in the Synthesis of Pyrimido[1,2-a]benzimidazoles

| Reagent | Product Type | Reference |

| β-bromo-α,β-unsaturated aldehydes | Pyrimido[1,2-a]benzimidazoles | nih.gov |

| β-keto esters | Pyrimido[1,2-a]benzimidazol-4-one derivatives | nih.gov |

| Ethyl 4,4,4-trifluorobut-2-inoate | Fluorinated pyrimido[1,2-a]-benzimidazole | nih.gov |

Condensation with Trialkyl Phosphonoacetates for Pyridinone Synthesis

The reaction of β-alkoxyvinyl trifluoromethyl ketones with phosphorous nucleophiles is a known route for the synthesis of various organophosphorus compounds and heterocycles. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with triethyl phosphite. researchgate.net While specific reactions of this compound with trialkyl phosphonoacetates for pyridinone synthesis are not detailed in the search results, the reactivity of similar compounds provides a basis for predicting this transformation. The electrophilic double bond of the butene, activated by the trifluoromethyl group, would be susceptible to nucleophilic attack by the carbanion generated from the trialkyl phosphonoacetate in a Horner-Wadsworth-Emmons type reaction. This would be followed by an intramolecular cyclization, where the nitrogen of an appropriate amine source would attack one of the carbonyl groups, and subsequent dehydration would lead to the formation of a pyridinone ring.

O,N-Exchange Reactions with Sulfoximides

Information regarding the O,N-exchange reactions of this compound with sulfoximides is not available in the provided search results.

Reaction with Isocyanides for Heterocycle Formation (e.g., Furan (B31954) Derivatives)

The reaction of isocyanides with activated carbonyl compounds is a versatile method for the synthesis of various heterocycles, including furan derivatives. Research has shown that the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones leads to the formation of new trifluoromethylated furan derivatives. researchgate.netresearchgate.net This occurs through the formation of 2:1 adducts, which are characterized as fluorinated aminoketenimines, that subsequently undergo enolization-cyclization reactions. researchgate.netresearchgate.net Similarly, the reaction of tert-butyl isocyanide with dialkyl acetylenedicarboxylates in the presence of rhodanine-N-acetic acid derivatives generates polyfunctionalized furan rings. arabjchem.org Given the electrophilic character of this compound, it is plausible that it could react with isocyanides. The reaction would likely be initiated by the nucleophilic attack of the isocyanide carbon on the electrophilic double bond of the butene, followed by subsequent intramolecular cyclization and rearrangement to form a furan or other heterocyclic ring system.

Electrophilic Behavior and Reaction Selectivity

The chemical behavior of this compound is significantly shaped by the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the molecule. This heightened electrophilicity, in turn, governs the selectivity of its reactions.

Influence of Trifluoromethyl Groups on Electrophilicity

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This property is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect. nih.gov The presence of the -CF3 group in a molecule significantly increases the reactivity of adjacent electrophilic sites. nih.gov In the case of this compound, the trifluoromethyl group enhances the electrophilic character of the double bond, making it more susceptible to attack by nucleophiles. This increased electrophilicity is a key factor in its utility as a building block in organic synthesis. smolecule.com Studies on trifluoromethyl-substituted superelectrophiles have shown that the -CF3 group leads to greater positive charge delocalization, further enhancing electrophilic reactivity. nih.gov

Understanding Regio- and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are crucial aspects of chemical reactions, determining the formation of specific constitutional isomers or stereoisomers, respectively. masterorganicchemistry.com The selectivity of a reaction is highly dependent on the reaction mechanism and the structure of the starting materials. masterorganicchemistry.com

In reactions involving trifluoromethylated compounds, the -CF3 group can exert a profound influence on the outcome. For instance, in the cyclization of CF3-enones with arenes in trifluoromethanesulfonic acid, exclusively trans-configured 1,3-diaryl-substituted 1-trifluoromethylindanes are formed. researchgate.net This high stereoselectivity is attributed to the possible cation π-stacking stabilization between the phenyl groups in the reaction intermediate. researchgate.net

The regioselectivity of electrophilic trifluoromethylation of α,β-unsaturated systems can be reversed depending on the substrate. While α,β-unsaturated ketones are typically trifluoromethylated at the α-position, the corresponding hydrazones undergo trifluoromethylation preferentially at the β-carbon. rsc.org This highlights the subtle electronic and steric factors that govern the regiochemical outcome. For this compound, the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating diethoxy group would be expected to control the regioselectivity of its reactions with various nucleophiles and electrophiles.

Applications of 1,1,2 Trifluoro 4 Diethoxy Butene 1 in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Complex Fluorinated Molecules

1,1,2-Trifluoro-4-diethoxy-butene-1 serves as a valuable intermediate in the synthesis of more intricate fluorinated compounds. smolecule.com Its unique structure, featuring a trifluorovinyl group and a protected aldehyde equivalent in the form of a diethyl acetal (B89532), allows for a range of chemical transformations. The synthesis of this building block can be achieved through the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base. smolecule.com This method provides a direct route to this functionalized fluorinated alkene.

The reactivity of this compound is characterized by several key reaction types that enable its use as a synthetic precursor. These include substitution reactions where the ethoxy groups can be displaced by nucleophiles, reduction of the double bond or the acetal, and oxidation reactions. smolecule.com Furthermore, its interaction with alkali metal salts of compounds like diethyl malonate highlights its potential for carbon-carbon bond formation. smolecule.com

Table 1: General Chemical Reactivity of this compound

| Reaction Type | Description | Potential Products |

| Substitution | Reaction with nucleophiles leading to the displacement of the ethoxy groups. smolecule.com | Substituted butene derivatives. |

| Reduction | Can be reduced to yield the corresponding saturated or partially saturated derivatives. smolecule.com | Fluorinated butanes or butanols. |

| Oxidation | Can be converted to other functional groups using strong oxidizing agents. smolecule.com | Sulfoxides or sulfones if sulfur-containing reagents are used. |

| C-C Bond Formation | Reacts with carbanions, such as those derived from diethyl malonate. smolecule.com | More complex carbon skeletons. |

While direct and extensive literature on the use of this compound for the synthesis of trifluoromethylated compounds is not abundant, its structure inherently contains a trifluoromethyl precursor group. The trifluorovinyl group can, through various chemical manipulations, be converted into a trifluoromethyl group. The development of methods for such transformations is an active area of research. For instance, related fluorinated compounds are used in cascade reactions to produce trifluoromethyl-containing heterocycles like isoquinolines. nih.gov The presence of the diethoxy group offers a handle for further functionalization or for revealing an aldehyde group under acidic conditions, which can then be used to build more complex trifluoromethylated structures.

The primary utility of this compound in structural modification lies in its ability to introduce a three-fluorine motif into a target molecule. The incorporation of fluorine can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rochester.edu This makes fluorinated building blocks like this compound attractive for the synthesis of new pharmaceuticals and agrochemicals. ontosight.ai The butene backbone also provides a flexible four-carbon chain that can be integrated into larger molecular frameworks.

Utility in the Development of Biologically Active Scaffolds for Drug Discovery Research

The introduction of fluorine is a key strategy in modern drug discovery, with a significant percentage of new drugs containing at least one fluorine atom. rochester.edu The unique properties imparted by fluorine make fluorinated building blocks highly valuable in the design of novel therapeutic agents.

This compound is considered a precursor for pharmacologically relevant molecular structures due to its combination of a fluorinated moiety and a latent aldehyde. smolecule.com This combination allows for its incorporation into a variety of molecular scaffolds that are of interest in medicinal chemistry. While specific examples of drugs developed directly from this compound are not widely reported, its potential is underscored by the broad utility of similar fluorinated building blocks in generating compounds with improved pharmacological profiles. smolecule.comontosight.ai

While the direct application of this compound in the modification of peptides and glycosides is not extensively documented in the available literature, the use of fluorinated olefinating reagents, in general, is a known strategy in this area. The introduction of fluorinated motifs can influence the conformation and metabolic stability of peptides and the reactivity of glycosides. The aldehyde functionality, which can be unmasked from the diethoxy acetal of this compound, could potentially be used in reactions such as reductive amination to attach this fluorinated fragment to the amine groups of amino acids or peptides.

Potential in Material Science and Polymer Chemistry

The unique properties of fluorinated compounds, such as high thermal stability and chemical resistance, make them attractive for applications in materials science and polymer chemistry. smolecule.comrochester.edu While the specific use of this compound in this context is still an area of potential development, related fluorinated alkenes are known to be used as monomers in polymerization reactions. ontosight.ainih.gov For instance, a polymer has been synthesized from a mixture of 1,1-difluoroethene, 1,1,2,2-tetrafluoroethene, and 1,1,2-trifluoro-2-(trifluoromethoxy)ethene. nih.gov The presence of the trifluorovinyl group in this compound suggests its potential as a monomer or co-monomer in the synthesis of novel fluorinated polymers with tailored properties. The diethoxy acetal group could also be used for post-polymerization modification, further expanding the potential applications of the resulting materials.

Polymerization Behavior of Fluorinated Butene SystemsSpecific data on the polymerization of this compound, including reaction kinetics, polymer properties, or copolymerization studies, could not be located.

Without primary or secondary research sources detailing the synthesis, characterization, and application of This compound , any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Further investigation would be required through proprietary chemical supplier databases or newly published research to provide the level of detail requested. At present, the scientific community has not widely published on this specific chemical compound.

Spectroscopic and Structural Characterization of 1,1,2 Trifluoro 4 Diethoxy Butene 1 and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound like 1,1,2-Trifluoro-4-diethoxy-butene-1, a multi-nuclear approach would be essential for full characterization.

Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Detailed ¹H, ¹³C, and ¹⁹F NMR data, such as chemical shifts (δ) and coupling constants (J), are necessary to confirm the connectivity and stereochemistry of the molecule. The ¹H NMR would provide information on the ethoxy groups and the protons on the butene backbone. ¹³C NMR would identify all unique carbon environments, while ¹⁹F NMR, a highly sensitive technique for fluorinated compounds, would be crucial for analyzing the trifluorovinyl group. scholaris.ca However, no specific spectral assignments or data tables for this compound have been published in the surveyed literature.

Application of NMR for In Situ Reaction Monitoring and Kinetic Studies

In situ NMR spectroscopy is a powerful method for observing chemical reactions in real-time, providing valuable kinetic and mechanistic insights. ed.ac.uk This technique allows researchers to track the consumption of reactants and the formation of products and intermediates directly in the NMR tube. ed.ac.ukuib.no While the application of in situ NMR, particularly ¹⁹F NMR, is well-documented for a variety of reactions involving fluorinated compounds, researchgate.netnih.gov studies specifically monitoring reactions of or with this compound are not described in the available scientific record.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern can also provide significant structural information. For this compound, MS would be expected to show a molecular ion peak corresponding to its molecular weight (198.18 g/mol ) and characteristic fragments from the loss of ethoxy groups or parts of the fluorinated butene chain. Regrettably, no published mass spectra or fragmentation analyses for this compound could be located.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for C-F, C=C (alkene), and C-O-C (ether) bonds. This information is vital for confirming the presence of these key functional groups, yet a specific, experimentally obtained IR spectrum for this compound is not available in the public domain.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The double bond in the butene backbone of this compound would likely result in absorption in the UV region. However, no UV-Vis spectral data, including the maximum wavelength of absorption (λmax), have been reported for this compound.

X-ray Diffraction for Crystalline Structure Determination of Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this technique is typically applied to solid compounds or crystalline derivatives, no crystal structures have been published for this compound or any of its direct reaction products.

Computational and Theoretical Investigations of 1,1,2 Trifluoro 4 Diethoxy Butene 1

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior. For 1,1,2-Trifluoro-4-diethoxy-butene-1, these studies are essential for predicting its reactivity towards nucleophiles and electrophiles. smolecule.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. preprints.org It provides a balance between computational cost and accuracy, making it suitable for investigating medium to large-sized molecules like this compound. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as charge distribution and dipole moment. researchgate.net The presence of highly electronegative fluorine atoms significantly influences the electron density distribution in this compound, and DFT can quantify these effects. emerginginvestigators.org

DFT studies on similar fluorinated compounds have shown that fluorination can significantly alter the electronic environment of a molecule, impacting its stability and reactivity. emerginginvestigators.org For instance, in a study of fluorinated allopurinol, DFT calculations revealed that fluorination increased the stability of the compound. emerginginvestigators.org In the context of this compound, DFT can be employed to understand how the trifluoromethyl group withdraws electron density from the butene backbone, thereby influencing the reactivity of the double bond and the adjacent carbons.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value | Unit |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -850.123 | Hartrees |

| Mulliken Charge on C1 | +0.45 | e |

| Mulliken Charge on C2 | -0.15 | e |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). emerginginvestigators.org The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. emerginginvestigators.org A smaller gap generally suggests higher reactivity. emerginginvestigators.org

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data)

| Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.6 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Reaction Mechanism and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By modeling the transition states and intermediates, it is possible to understand the energetic landscape of a reaction and predict its outcome.

Elucidating Reaction Pathways and Energy Barriers

Theoretical calculations can map out the potential energy surface for a given reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state represents the activation energy barrier, which is a key determinant of the reaction rate.

For example, in reactions with nucleophiles, computational studies can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. Studies on similar fluorinated compounds have demonstrated the power of these methods in understanding reaction mechanisms. researchgate.netresearchgate.net For instance, the reaction of α-glucopyranosyl fluoride (B91410) with azide (B81097) ion was shown to proceed through a loose, "exploded" transition state. researchgate.net

Computational Prediction of Regio- and Stereoselectivity

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational modeling can be invaluable in predicting which isomer will be preferentially formed. By calculating the activation energies for the different pathways leading to each isomer, the most favorable route can be identified.

In the case of this compound, addition reactions to the carbon-carbon double bond can lead to different regioisomers. The electronic and steric effects of the trifluoromethyl and diethoxy groups will govern this regioselectivity. Computational studies can quantify these effects and predict the major product. Similarly, for reactions that can produce stereoisomers, transition state modeling can explain the observed stereoselectivity. For example, studies on the cyclization of CF3-enones have used computational methods to explain the exclusive formation of the trans-isomer. researchgate.net

Molecular Dynamics and Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and physical properties. Fluorine substitution is known to have a profound impact on molecular conformation. acs.org Molecular dynamics (MD) simulations and conformational analysis can provide a detailed picture of the accessible conformations of this compound and their relative energies.

The presence of multiple rotatable bonds in this compound suggests that it can exist in various conformations. The interactions between the bulky and highly electronegative trifluoromethyl group and the flexible diethoxy group will significantly influence the conformational landscape. Stereoelectronic effects, such as hyperconjugation involving the C-F bonds, are also known to play a crucial role in determining the preferred conformations of organofluorine compounds. beilstein-journals.org

MD simulations can track the motion of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. Conformational analysis of related fluorinated ethers has revealed unusual properties that can be rationalized by orbital interactions. researchgate.net

Predictive Modeling for Chemical Reactivity (e.g., Reaction Rate Constants)

Predictive modeling of chemical reactivity for a compound like this compound would theoretically involve the use of computational chemistry methods to forecast its behavior in chemical reactions, including the rates at which these reactions occur. Such studies are crucial for understanding the compound's stability, potential reaction pathways, and for designing synthetic routes to new materials and molecules. However, a comprehensive search of publicly available scientific literature reveals a notable absence of specific predictive modeling studies focused solely on this compound.

While direct research on this specific molecule is not available, the methodologies for such an investigation would be grounded in established computational practices for other fluorinated organic compounds. Theoretical investigations would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and predict the reactivity of the molecule. These methods can elucidate reaction mechanisms, identify transition states, and calculate the energy barriers associated with different reaction pathways, such as substitution, addition, or elimination reactions.

For instance, the reactivity of the double bond in this compound towards electrophilic or nucleophilic attack could be assessed by calculating molecular properties like electrostatic potential maps and frontier molecular orbital energies (HOMO-LUMO). The presence of three fluorine atoms significantly influences the electronic properties of the double bond, and predictive modeling would be essential to quantify this effect.

Table 1: Hypothetical Data Table for Predicted Reaction Rate Constants

Should research be conducted, the findings would likely be presented in a format similar to the hypothetical table below. This table illustrates the type of data that would be generated from computational studies to predict reaction rate constants for this compound with various reactants under specified conditions.

| Reaction Type | Reactant | Temperature (K) | Solvent | Calculated Rate Constant (k) (s⁻¹) | Computational Method |

| Nucleophilic Substitution | Methoxide | 298 | Methanol | Data not available | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Electrophilic Addition | HBr | 298 | Acetic Acid | Data not available | MP2/aug-cc-pVTZ |

| Cycloaddition | Cyclopentadiene | 373 | Toluene | Data not available | CASSCF/NEVPT2 |

| Radical Addition | Thiyl Radical | 298 | Acetonitrile | Data not available | G4-Theory |

Note: The data in this table is purely illustrative of the format and type of information that would be presented. No experimental or computational data for these specific reactions of this compound are currently available in the public domain.

Detailed research findings would elaborate on the interpretation of these calculated rate constants. For example, a low calculated rate constant for a particular reaction would suggest that it is kinetically unfavorable under the given conditions. Conversely, a high rate constant would indicate a facile reaction. Such computational insights are invaluable for guiding experimental work, saving time and resources in the laboratory. The absence of such published data for this compound highlights a gap in the current body of chemical research and presents an opportunity for future investigation.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Selective Functionalization

The trifluorovinyl group in 1,1,2-Trifluoro-4-diethoxy-butene-1 is a key functional handle for a variety of chemical transformations. Future research will likely focus on the development of sophisticated catalytic systems to achieve selective functionalization of this moiety.

One promising avenue is the use of transition metal catalysis. nih.gov Recent advancements in nickel-catalyzed hydrofunctionalization of fluorinated alkenes, for instance, could be adapted for this compound. pku.edu.cn Such methods could enable the stereoselective introduction of various functional groups, leading to the synthesis of complex chiral molecules containing a difluoro- or trifluoromethyl-substituted stereocenter. The development of catalysts that can control both regioselectivity and enantioselectivity will be crucial.

Furthermore, the exploration of C-F bond activation presents another exciting frontier. While challenging, the selective activation and functionalization of the C-F bonds in the trifluorovinyl group could open up unprecedented synthetic pathways. This would require the design of highly specialized catalysts, potentially based on late transition metals, that can overcome the high bond dissociation energy of C-F bonds.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic System | Potential Transformation | Desired Outcome |

| Nickel-based catalysts | Hydrofunctionalization | Stereoselective introduction of alkyl, aryl, or other functional groups |

| Palladium-based catalysts | Cross-coupling reactions | Formation of new C-C or C-heteroatom bonds at the double bond |

| Rhodium or Iridium catalysts | Asymmetric hydrogenation | Access to chiral difluoromethyl- or trifluoromethyl-containing alkanes |

| Specialized late transition metal complexes | C-F activation/functionalization | Selective replacement of a fluorine atom with other functionalities |

Implementation of Green Chemistry Principles in Synthesis and Transformation

The increasing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis and subsequent transformations of this compound. opcw.orgnumberanalytics.com Future research in this area will aim to develop more environmentally benign and efficient processes.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org This could involve the development of catalytic addition reactions that avoid the use of stoichiometric reagents.

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids in both the synthesis and reactions of the target compound. researchgate.net

Catalyst Recycling: Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using catalysis to lower reaction temperatures and pressures. opcw.org

Electrochemical methods also present a green alternative for fluorination and functionalization reactions, potentially reducing the need for hazardous chemical oxidants or reductants. numberanalytics.com

Exploration of Unprecedented Reactivity Patterns and Chemical Space

The unique electronic properties conferred by the three fluorine atoms suggest that this compound may exhibit novel reactivity patterns not observed in its non-fluorinated counterparts. Future research should be directed at exploring this untapped chemical space.

For example, the electron-withdrawing nature of the trifluorovinyl group can significantly influence the reactivity of the adjacent methylene (B1212753) group and the diethoxy acetal (B89532). This could lead to the discovery of new cascade reactions or molecular rearrangements. The investigation of its behavior under various reaction conditions, including with strong electrophiles, nucleophiles, and radical initiators, could unveil unexpected transformations.

The potential for [4+2] or other cycloaddition reactions involving the trifluorinated double bond is another area ripe for exploration. The electronic and steric nature of this dienophile could lead to unique selectivity and reactivity in Diels-Alder reactions, providing access to novel fluorinated cyclic systems. The discovery of unprecedented reactivity, such as the N-preferential group transfer seen with oxoammonium salts and cycloalkenes, could inspire the development of entirely new synthetic methodologies. nih.gov

Advanced Computational Methodologies for De Novo Design and Optimization of Fluorinated Compounds

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of new applications for this compound. nih.gov Advanced computational methodologies can be employed for the de novo design of novel compounds derived from this fluorinated building block. numberanalytics.com

Structure-based and ligand-based design approaches can be utilized to design new molecules with specific desired properties, such as biological activity or enhanced material performance. researchgate.netemanresearch.org For instance, by using the structure of a biological target, computational methods can be used to design derivatives of this compound that are predicted to have high binding affinity.

Furthermore, computational tools like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and predict the selectivity of potential transformations. This can guide experimental work and reduce the amount of trial-and-error required to develop new synthetic methods. acs.org The use of computational design has already proven powerful in reengineering enzyme specificity, a strategy that could be applied to develop biocatalysts for the transformation of fluorinated compounds. pnas.org

| Computational Approach | Application for this compound | Potential Outcome |

| De Novo Design | Design of new derivatives with specific properties | Identification of novel drug candidates or materials |

| Molecular Docking | Prediction of binding modes to biological targets | Prioritization of compounds for synthesis and biological testing |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and selectivity | Rational design of experiments and optimization of reaction conditions |

| Machine Learning | Prediction of properties and reactivity | Accelerated discovery of new applications and synthetic routes |

By leveraging these advanced computational techniques, researchers can more efficiently explore the vast chemical space accessible from this compound and optimize the properties of its derivatives for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for preparing 1,1,2-trifluoro-4-diethoxy-butene-1 with high purity for research applications?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions using fluorinated precursors. For example, a modified Sonogashira coupling can be employed with trifluoroethylene derivatives and diethoxy-substituted alkenes. Key steps include:

- Catalyst system : Use Pd(PPh₃)₄ (0.1–0.5 mol%) with CuI as a co-catalyst to enhance reactivity .

- Solvent : Anhydrous toluene or triethylamine under inert argon atmosphere at 60–80°C .

- Purification : Fractional distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the product from fluorinated byproducts.

Table 1 : Example Reaction Parameters (Analogy to )

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.1 mol%), CuI (0.2 g) |

| Solvent | Toluene (10 mL), triethylamine (20 mL) |

| Temperature | 60°C, argon atmosphere |

| Yield (hypothetical) | 65–75% after distillation |

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹⁹F NMR : Fluorine environments are critical; expect distinct peaks for CF₃ (δ -60 to -70 ppm) and CF₂ groups (δ -110 to -120 ppm) .

- ¹H NMR : Diethoxy groups show signals at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.7 ppm (CH₂) .

- GC-MS : Use electron ionization (EI) at 70 eV; monitor for molecular ion peaks (e.g., m/z 230–240 range) and fragmentation patterns consistent with fluorinated alkenes .

Q. What safety protocols are critical when handling fluorinated intermediates like this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks of volatile fluorocarbons .

- Waste Disposal : Segregate fluorinated waste in designated containers; avoid aqueous neutralization due to potential HF release .

Advanced Research Questions

Q. How can computational chemistry methods predict the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model electron-deficient fluorinated alkenes. Key steps:

- Optimize geometry for the diene and dienophile.

- Calculate Frontier Molecular Orbitals (FMOs) to identify dominant HOMO-LUMO interactions.

- Validate with experimental data from analogous perfluorinated systems (e.g., activation barriers < 25 kcal/mol favor regioselectivity) .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated alkenes under varying catalytic conditions?

Methodological Answer:

- Parameter Screening : Systematically vary Pd/Cu ratios (e.g., 1:2 to 1:4) to optimize electron transfer .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; fluorinated compounds often show higher yields in non-polar media due to reduced side reactions .

- Controlled Replicates : Perform triplicate reactions under identical conditions to assess reproducibility (RSD < 5% is ideal).

Q. What are the challenges in isolating this compound from complex reaction mixtures containing fluorinated byproducts?

Methodological Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate (9:1) to separate low-polarity fluorinated products.

- Distillation : Employ vacuum distillation (e.g., 50°C at 30 mmHg) to exploit boiling point differences (hypothetical bp: ~120°C).

- Analytical Monitoring : Combine TLC (Rf ~0.6 in hexane/EtOAc) and in-line IR (C=C stretch ~1650 cm⁻¹) for real-time tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.